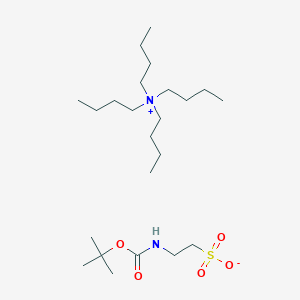![molecular formula C7H13ClN2O B12283175 Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride CAS No. 21550-78-7](/img/structure/B12283175.png)
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods
Industrial production methods for hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: Research suggests it may have applications in drug development due to its biological activities.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride involves its interaction with molecular targets and pathways. The compound’s biological activities, such as antimicrobial and antioxidant effects, are attributed to its ability to interact with specific enzymes and receptors. the exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: This compound has similar structural features but different biological activities.
Cyclo (leucyloprolyl): Another related compound with distinct chemical properties and applications.
The uniqueness of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
21550-78-7 |
|---|---|
Molekularformel |
C7H13ClN2O |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-6-2-1-4-9(6)5-3-8-7;/h6H,1-5H2,(H,8,10);1H |
InChI-Schlüssel |
CVWPSOBGHCPNHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=O)NCCN2C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)


![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)



![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)


![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
